molecular formula C7H10BrCl2FN2 B11719836 (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11719836
M. Wt: 291.97 g/mol
InChI Key: GVEQJINMUMTTSM-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10BrCl2FN2 and a molecular weight of 291.98 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Reactions: Formation of azo compounds.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorobenzyl)amine
  • (5-Bromo-2-fluorobenzyl)alcohol
  • (5-Bromo-2-fluorobenzyl)chloride

Uniqueness

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The hydrazine group also provides a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C7H10BrCl2FN2

Molecular Weight

291.97 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrFN2.2ClH/c8-6-1-2-7(9)5(3-6)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

GVEQJINMUMTTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)F.Cl.Cl

Origin of Product

United States

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